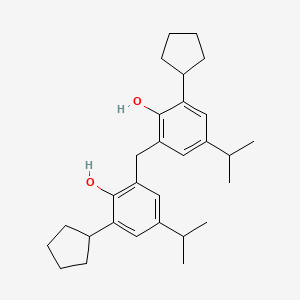

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)

Description

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is a bisphenolic antioxidant characterized by a methylene bridge linking two phenolic rings substituted with cyclopentyl and isopropyl groups. Below, we systematically compare this compound with similar bisphenol derivatives.

Properties

CAS No. |

93803-58-8 |

|---|---|

Molecular Formula |

C29H40O2 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2-cyclopentyl-6-[(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |

InChI |

InChI=1S/C29H40O2/c1-18(2)22-13-24(28(30)26(16-22)20-9-5-6-10-20)15-25-14-23(19(3)4)17-27(29(25)31)21-11-7-8-12-21/h13-14,16-21,30-31H,5-12,15H2,1-4H3 |

InChI Key |

LFKIOZVKIKEHNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C2CCCC2)O)CC3=C(C(=CC(=C3)C(C)C)C4CCCC4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight of the polymer.

Industrial Production Methods

In industrial settings, the production of polyethylene glycol involves the continuous addition of ethylene oxide to a reactor containing the catalyst and an initiator, such as water or ethylene glycol. The reaction is carefully monitored to control the molecular weight distribution of the final product. The resulting polyethylene glycol is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol undergoes various chemical reactions, including:

Oxidation: PEG can be oxidized to form carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert PEG derivatives into alcohols.

Substitution: PEG can undergo substitution reactions to introduce functional groups such as amines, thiols, or carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or tosyl chloride are employed for introducing functional groups.

Major Products

The major products formed from these reactions include PEG derivatives with various functional groups, which can be tailored for specific applications in pharmaceuticals, cosmetics, and other industries.

Scientific Research Applications

Polyethylene glycol has a wide range of scientific research applications, including:

Chemistry: PEG is used as a solvent, surfactant, and in the synthesis of various chemical compounds.

Biology: PEG is employed in cell culture media, as a cryoprotectant, and in the preparation of hydrogels for tissue engineering.

Medicine: PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, enhances their stability, solubility, and bioavailability. PEG is also used in laxatives and as a lubricant in medical devices.

Industry: PEG is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism by which polyethylene glycol exerts its effects varies depending on its application. In PEGylation, PEG chains increase the molecular size of therapeutic proteins, reducing renal clearance and enhancing their half-life in the bloodstream. PEG also forms a hydrophilic layer around the drug, improving its solubility and stability. In biological applications, PEG acts as a cryoprotectant by preventing ice crystal formation, thereby protecting cells and tissues during freezing and thawing processes.

Comparison with Similar Compounds

Substituent Effects on Antioxidant Performance

The antioxidant efficacy of bisphenol derivatives is influenced by substituent size, steric hindrance, and electron-donating/withdrawing effects:

Key Findings :

- Steric Hindrance: Bulky substituents like tert-butyl () and cyclopentyl enhance antioxidant activity by protecting the phenolic -OH group from oxidation.

- Electron Effects : Chlorine substituents () may reduce efficacy due to electron-withdrawing properties, whereas alkyl groups (methyl, ethyl, isopropyl) improve stability via electron donation.

Physical and Thermal Properties

Substituents significantly impact melting points, solubility, and thermal stability:

Key Findings :

Key Findings :

- Cyclohexyl vs. Cyclopentyl: Cyclohexylamine analogs () show mild reproductive toxicity, but substituent differences (amine vs. phenol) limit direct comparisons.

- Regulatory Status: Non-chlorinated bisphenols like 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) are generally recognized as safe in industrial applications .

Biological Activity

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is a synthetic compound that has garnered attention for its potential biological activities. As a substituted phenol, it is structurally related to various biologically active compounds, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) can be represented as follows:

- IUPAC Name : 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)

- Molecular Formula : C20H30O2

- Molecular Weight : 302.46 g/mol

This compound features two phenolic groups connected by a methylene bridge, which is significant for its biological interactions.

The biological activity of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is primarily attributed to its ability to interact with various molecular targets:

- Estrogen Receptor Modulation : Substituted phenols are known to exhibit estrogenic activity by binding to estrogen receptors (ERs). The hydroxyl groups in the structure can form hydrogen bonds with the receptor, facilitating activation or inhibition of ER-mediated pathways .

- Antioxidant Activity : Phenolic compounds often demonstrate antioxidant properties. The presence of multiple hydroxyl groups allows for scavenging of free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that phenolic compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests a potential role for 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) in reducing inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activities associated with similar compounds, providing insights into the potential effects of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol):

These studies suggest that compounds similar to 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) may possess significant biological activities that warrant further investigation.

Potential Therapeutic Applications

Given its structural characteristics and the biological activities observed in related compounds, 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) may have potential applications in:

- Hormonal Therapies : As an estrogen receptor modulator, it could be explored for therapeutic uses in conditions influenced by estrogen levels.

- Antioxidant Supplements : Its potential antioxidant properties may make it suitable for formulations aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Agents : The ability to inhibit COX enzymes could position this compound as a candidate for developing new anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.